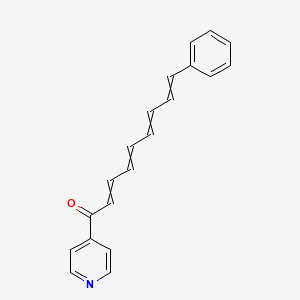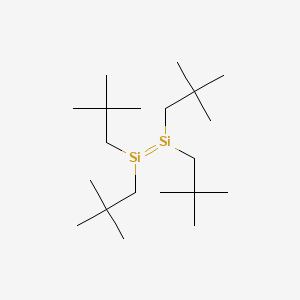
N-Ethoxy-N-methoxy-N',N'-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethoxy-N-methoxy-N’,N’-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of ethoxy and methoxy groups attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxy-N-methoxy-N’,N’-dimethylurea typically involves the reaction of N,N-dimethylurea with ethyl and methyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-Ethoxy-N-methoxy-N’,N’-dimethylurea may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to achieve efficient production. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethoxy-N-methoxy-N’,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides, such as ethyl bromide or methyl iodide, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Ethoxy-N-methoxy-N’,N’-dimethylurea has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Ethoxy-N-methoxy-N’,N’-dimethylurea involves its interaction with molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylurea: A simpler analog without the ethoxy and methoxy groups.
N-Methoxy-N-methylurea: Contains a methoxy group but lacks the ethoxy group.
N-Ethoxy-N-methylurea: Contains an ethoxy group but lacks the methoxy group.
Uniqueness
N-Ethoxy-N-methoxy-N’,N’-dimethylurea is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
88470-24-0 |
|---|---|
Molekularformel |
C6H14N2O3 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
1-ethoxy-1-methoxy-3,3-dimethylurea |
InChI |
InChI=1S/C6H14N2O3/c1-5-11-8(10-4)6(9)7(2)3/h5H2,1-4H3 |
InChI-Schlüssel |
XKIAHUFASXKVTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCON(C(=O)N(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)



![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
silane](/img/structure/B14376772.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)




![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
